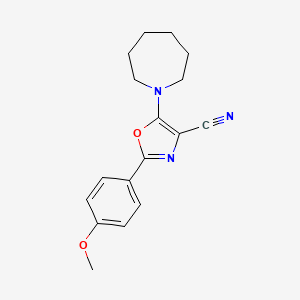
5-(Azepan-1-yl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azepan-1-yl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound with a unique structure that includes an azepane ring, a methoxyphenyl group, and an oxazole ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azepan-1-yl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,6-diaminohexane.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-methoxyphenyl halide.
Construction of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving a suitable precursor such as 2-amino-2-(4-methoxyphenyl)acetonitrile.
Formation of the Carbonitrile Group: The carbonitrile group is introduced through a dehydration reaction involving a suitable precursor such as an amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(Azepan-1-yl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxazole-4-carboxylic acid.
Reduction: Formation of corresponding amine derivatives.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
5-(Azepan-1-yl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(Azepan-1-yl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-(Piperidin-1-yl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
- 5-(Morpholin-1-yl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
- 5-(Pyrrolidin-1-yl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Uniqueness
5-(Azepan-1-yl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(azepan-1-yl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-21-14-8-6-13(7-9-14)16-19-15(12-18)17(22-16)20-10-4-2-3-5-11-20/h6-9H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAIJRXRTWDBNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B5748357.png)
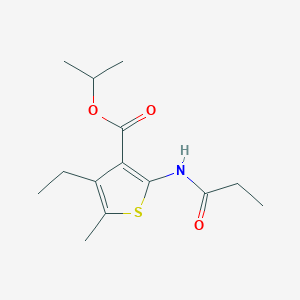
![1-ethyl-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5748365.png)
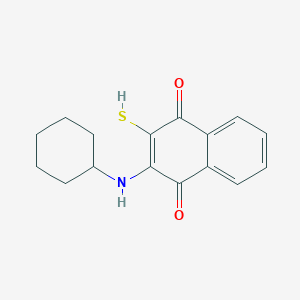
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5748380.png)
![N'-[(cyclohexylacetyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5748393.png)
![2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5748399.png)
![2-FLUORO-N-[5-METHYL-4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]BENZAMIDE](/img/structure/B5748414.png)
![4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid](/img/structure/B5748424.png)
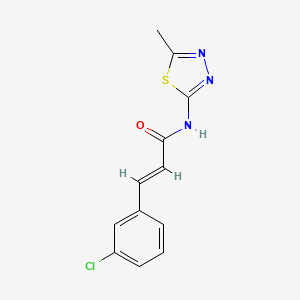
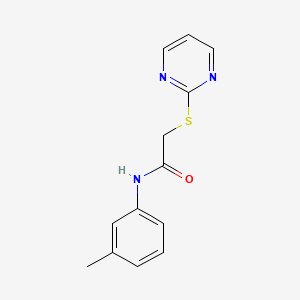
![2-[(3-bromobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5748442.png)
![6-bromo-N'-[(E)-(4-fluorophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5748444.png)
